5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C12H10FN5O |
|---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
5-amino-1-(3-fluoro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10FN5O/c1-7-2-3-8(4-10(7)13)18-11-9(5-16-18)12(19)17(14)6-15-11/h2-6H,14H2,1H3 |
InChI Key |
DZVZNNJRERYYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)F |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling with Aryl Halides
Copper-catalyzed coupling reactions between pyrazolo[3,4-d]pyrimidinone precursors and 3-fluoro-4-methylphenyl halides are widely employed. For instance, Ambeed’s synthesis of 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidin-3-one utilized CuI/N,N'-dimethylethylenediamine in 1,4-dioxane at 80–95°C, yielding 47–74%. Adapting this method, the 3-fluoro-4-methylphenyl group could be introduced using 1-bromo-3-fluoro-4-methylbenzene under similar conditions.
Table 1: Optimization of Ullmann Coupling Conditions
| Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| CuI/K₂CO₃/DMEDA | 80 | 74 | |
| CuI/K₃PO₄/DMEDA | 95 | 47 | |
| CuI/Cs₂CO₃/DMEDA | 100 | 69 |
Key factors influencing yield include the base (K₂CO₃ > Cs₂CO₃ > K₃PO₄) and reaction time (12–18 hours).
Construction of the Pyrazolo[3,4-d]pyrimidin-4(5H)-one Core
The pyrimidin-4(5H)-one ring is typically formed via cyclization of pyrazole-5-carboxamide derivatives. Two primary routes are documented:
Route A: Cyclocondensation with Urea
Aminopyrazole derivatives react with urea or thiourea in the presence of acid catalysts. For example, p-toluenesulfonic acid (p-TSA) in DMF/acetonitrile under reflux facilitates the formation of pyrano[2,3-d]pyrimidinones. Adapting this method, 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could be synthesized via cyclocondensation of 5-aminopyrazole-4-carboxamide with urea under acidic conditions.
Route B: Multicomponent Reactions (MCRs)
MCRs enable the simultaneous assembly of the pyrazole and pyrimidinone rings. A three-component reaction involving 3-fluoro-4-methylaniline, ethyl cyanoacetate, and hydrazine hydrate in ethanol under reflux yields intermediate hydrazones, which cyclize to form the pyrazolo[3,4-d]pyrimidinone scaffold.
Introduction of the 5-Amino Group
The 5-amino substituent is introduced either by direct nitrosation/reduction or via the use of pre-functionalized aminopyrazole precursors.
Nitrosation-Reduction Sequence
Treatment of 5-nitroso intermediates with reducing agents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) provides the 5-amino derivative. For example, US7452880B2 describes the reduction of nitroso-pyrazolo[3,4-d]pyrimidinones to their amino counterparts using H₂/Pd-C in methanol.
Use of 5-Aminopyrazole Precursors
Starting with 5-aminopyrazole-4-carboxamide avoids post-cyclization functionalization. This approach requires careful protection/deprotection of the amino group during subsequent coupling steps.
Catalytic Methods and Efficiency
Hybrid catalysts, including organocatalysts and metal-organic frameworks (MOFs), enhance reaction efficiency. For instance, Pandey et al. achieved diastereoselective synthesis of pyrano[2,3-d]pyrimidinones using thiourea-derived organocatalysts. Similarly, CuI/DMEDA systems improve coupling yields in Ullmann reactions.
Table 2: Catalyst Performance in Pyrazolo[3,4-d]pyrimidinone Synthesis
| Catalyst | Reaction Type | Yield (%) | Selectivity |
|---|---|---|---|
| p-TSA | Cyclocondensation | 85 | High |
| CuI/DMEDA | Ullmann Coupling | 74 | Moderate |
| Thiourea Organocatalyst | MCR | 92 | High |
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazolo-pyrimidine core with an amino group and a 3-fluoro-4-methylphenyl substituent. The synthesis typically involves cyclization reactions, where ortho-amino esters or other precursors are treated under specific conditions to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.
Common Synthesis Methods:
- Conventional methods: Utilizing various nitriles and amines under heat.
- Microwave-assisted synthesis: Enhances reaction rates and yields.
Biological Activities
5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits a range of biological activities, particularly as an inhibitor in enzymatic pathways. Its unique structure contributes to its interaction with multiple biological targets.
Key Biological Activities:
- Antimicrobial Activity: Exhibits significant efficacy against various bacterial and fungal strains. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one possess potent antimicrobial properties .
- Anti-inflammatory Properties: The compound has been investigated for its potential in treating inflammatory conditions, including inflammatory bowel diseases .
- Anticancer Activity: Some derivatives demonstrate promising results against cancer cell lines, highlighting their potential as anticancer agents .
Case Studies
Several studies have documented the applications of this compound in various fields:
- Antimicrobial Study:
- Anti-inflammatory Research:
- Cancer Research:
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural variations among pyrazolo[3,4-d]pyrimidinones are compared below:
| Compound Name | Substituents at Position 1 | Substituents at Position 5/6 | Biological Activity | Key Findings/Properties | References |
|---|---|---|---|---|---|
| Target Compound | 3-fluoro-4-methylphenyl | 5-amino | Potential anti-cancer/antifungal | Fluorine enhances metabolic stability; methyl improves lipophilicity | [1, 14] |
| 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Phenyl | None (chlorinated at C4) | Intermediate for chlorinated derivatives | Chlorination increases reactivity for further modifications | [2] |
| 6-methyl-1-(2,4-dinitrophenyl) derivative | 2,4-dinitrophenyl | 6-methyl | Antimicrobial | Strong electron-withdrawing nitro groups enhance electrophilic interactions | [4] |
| PDE9 inhibitor (1-(2-chlorophenyl)-6-(trifluoro-2-methylpropyl)) | 2-chlorophenyl | Trifluoro-2-methylpropyl | PDE9 inhibition | Bulky substituents improve enzyme binding affinity | [5] |
| 5-amino-6-(4-fluorophenylamino) derivative | 4-fluorophenyl | 5-amino, 6-(4-fluorophenylamino) | Crystallographically studied | Delocalized electron system; intermolecular H-bonding stabilizes structure | [10] |
| 5-amino-6-arylamino derivatives | Varied aryl groups | 5-amino, 6-arylamino | Antifungal | Methyl substituents (R = Me) improve activity over benzyl (R = PhCH2) | [14] |
Physicochemical Properties
- Hydrogen Bonding: The 5-amino group in the target compound facilitates intermolecular H-bonding, as seen in crystal structures of related compounds (e.g., N–H···O interactions in 5-amino-6-(4-fluorophenylamino) derivatives) .
Biological Activity
5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has gained attention due to its diverse biological activities and potential therapeutic applications. Its unique structure, featuring a pyrazole ring fused with a pyrimidine ring, along with an amino group and a 3-fluoro-4-methylphenyl substituent, contributes to its biological profile.
- Molecular Formula : C12H10FN5O
- Molecular Weight : 259.24 g/mol
- Structure : The compound includes a pyrazolo-pyrimidine core, which is known for its bioactive properties.
Biological Activities
The biological activities of this compound are primarily linked to its role as an inhibitor in various enzymatic pathways. The following sections detail its specific activities:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HepG2 (liver cancer) | 54.25 | Moderate inhibition of cell proliferation |
| HeLa (cervical cancer) | 38.44 | Significant reduction in growth |
| MDA-MB-231 (breast cancer) | Not specified | Notable antiproliferative activity |
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. For instance, it has been reported to inhibit the growth of lung, brain, and colorectal cancer cells as well.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. The presence of the fluoro and methyl groups enhances lipophilicity and bioavailability compared to other analogs. Structural variations among related compounds demonstrate varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-1-(3-pyridinyl)-pyrazolo[3,4-d]pyrimidin-4-one | Methyl group at position 6 | Antimicrobial and anti-inflammatory |
| 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Dihydro form; lacks fluorine substitution | Anticancer activity against ovarian cancer cells |
| 5-Benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-one | Benzamido group instead of fluoro-methyl phenyl | Potential anti-inflammatory properties |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:
- Anticancer Efficacy : A study assessed the effects of the compound on HepG2 and HeLa cells, revealing significant inhibition rates compared to control groups. The results indicated a promising profile for further development as an anticancer drug.
- Inflammation Models : In vivo studies demonstrated that administration of the compound resulted in a dose-dependent reduction in inflammatory markers in rat models, suggesting potential utility in treating inflammatory diseases.
Q & A
Q. What methodologies assess pharmacokinetic properties, such as metabolic stability or bioavailability?
- Methodology :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes.
- In vivo PK : Administer 10 mg/kg IV/PO in rodent models; calculate AUC, Cmax, and half-life .
- Plasma protein binding : Ultrafiltration or equilibrium dialysis to measure free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
